2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide
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Overview
Description
2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a complex organic compound with a unique structure that includes a cyano group, a pyridine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . This can be achieved through various methods, including:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring without Solvent at Elevated Temperatures: For example, stirring at 70°C for 6 hours and then at room temperature overnight.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar conditions as described above but optimized for efficiency and yield. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets. The cyano group and pyridine ring are key functional groups that can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
- 2-{[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
- 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group and the ethyl group on the acetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Properties
Molecular Formula |
C23H21N3OS |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C23H21N3OS/c1-3-26(20-7-5-4-6-8-20)22(27)16-28-23-19(15-24)13-14-21(25-23)18-11-9-17(2)10-12-18/h4-14H,3,16H2,1-2H3 |
InChI Key |
ZZYZOYJUHNARKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)C)C#N |
Origin of Product |
United States |
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